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Compound of Interest

Compound Name: 9H-carbazole-1-carbaldehyde

Cat. No.: B1589853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal

chemistry and materials science. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside

detailed experimental protocols to aid in the replication and further investigation of this

molecule.

Spectroscopic Data Summary
While a complete, unified dataset for 9H-carbazole-1-carbaldehyde from a single source is

not readily available in the public domain, the following tables are constructed based on typical

values for carbazole derivatives and aromatic aldehydes, providing an expected range for the

spectral characteristics of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9H-Carbazole-1-carbaldehyde
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Proton Assignment
Chemical Shift (δ,
ppm) Range

Multiplicity
Coupling Constant
(J, Hz) Range

H-C=O 9.8 - 10.5 s -

H-2 7.8 - 8.2 d 7.5 - 8.5

H-3 7.2 - 7.6 t 7.0 - 8.0

H-4 8.0 - 8.4 d 7.5 - 8.5

H-5 7.4 - 7.8 d 7.5 - 8.5

H-6 7.1 - 7.5 t 7.0 - 8.0

H-7 7.3 - 7.7 t 7.0 - 8.0

H-8 8.1 - 8.5 d 7.5 - 8.5

N-H 8.0 - 11.5 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 9H-Carbazole-1-carbaldehyde
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Carbon Assignment Chemical Shift (δ, ppm) Range

C=O 190 - 195

C-1 130 - 135

C-2 120 - 125

C-3 125 - 130

C-4 120 - 125

C-4a 138 - 142

C-4b 122 - 126

C-5 110 - 115

C-6 120 - 125

C-7 120 - 125

C-8 125 - 130

C-8a 140 - 144

C-9a 123 - 127

Table 3: Predicted IR Absorption Bands for 9H-Carbazole-1-carbaldehyde
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Functional Group Wavenumber (cm⁻¹) Range Intensity

N-H Stretch 3200 - 3400 Medium-Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aldehyde) 2700 - 2900
Weak-Medium (often two

bands)

C=O Stretch (Aldehyde) 1680 - 1710 Strong

C=C Stretch (Aromatic) 1580 - 1620 Medium-Strong

C-N Stretch 1200 - 1350 Medium

C-H Bend (Aromatic) 700 - 900 Strong

Table 4: Predicted UV-Vis Absorption Maxima for 9H-Carbazole-1-carbaldehyde

Solvent λmax (nm) Range
Molar Absorptivity (ε)
Range (L·mol⁻¹·cm⁻¹)

Ethanol/Methanol
230-240, 250-260, 290-300,

330-350
10,000-50,000

Dichloromethane
235-245, 255-265, 295-305,

335-355
10,000-50,000

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 9H-carbazole-1-carbaldehyde in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more

concentrated solution (20-50 mg) may be necessary. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans

can range from 8 to 64, depending on the sample concentration. A relaxation delay of 1-5

seconds is typically employed.

¹³C NMR: A proton-decoupled pulse sequence is commonly used. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-10 seconds) are generally required to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the TMS signal. For ¹H NMR, integrate the

signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the

compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for

soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile

solvent.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, dichloromethane, or acetonitrile). The concentration should be in
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the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear

range of the instrument (typically below 1.5).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

Data Processing: The instrument software will generate a plot of absorbance versus

wavelength. Identify the wavelengths of maximum absorbance (λmax). The molar

absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualizing the Spectroscopic Analysis Workflow
To provide a clear understanding of the logical flow of spectroscopic analysis, the following

diagram illustrates a typical workflow.
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Caption: Workflow for Spectroscopic Analysis of 9H-Carbazole-1-carbaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589853#spectroscopic-data-of-9h-carbazole-1-
carbaldehyde-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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